6-nitro-3,4-dihydro-2H-1,4-benzoxazine
Overview
Description
6-Nitro-3,4-dihydro-2H-1,4-benzoxazine is an organic compound with the molecular formula C8H8N2O3 It belongs to the class of benzoxazines, which are heterocyclic compounds containing a benzene ring fused to an oxazine ring
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit cyclooxygenase (cox), an enzyme involved in inflammation and pain .
Mode of Action
Based on the activity of structurally similar compounds, it may interact with its targets, potentially leading to changes in cellular processes .
Result of Action
Similar compounds have shown moderate activity in certain assays .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-nitro-3,4-dihydro-2H-1,4-benzoxazine typically involves the reaction of 2-amino-4-nitrophenol with formaldehyde and an appropriate amine under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzoxazine ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
6-Nitro-3,4-dihydro-2H-1,4-benzoxazine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Oxidation: The benzoxazine ring can be oxidized under specific conditions to form corresponding oxaziridines or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2).
Major Products Formed
Reduction: 6-Amino-3,4-dihydro-2H-1,4-benzoxazine.
Substitution: Various substituted benzoxazines depending on the nucleophile used.
Oxidation: Oxaziridines or other oxidized derivatives.
Scientific Research Applications
6-Nitro-3,4-dihydro-2H-1,4-benzoxazine has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic properties.
Materials Science: Benzoxazine-based polymers are known for their thermal stability and mechanical properties, making them suitable for advanced materials applications.
Biological Studies: The compound can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Industrial Applications: It can be utilized in the development of coatings, adhesives, and composites due to its favorable chemical properties.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-1,4-benzoxazine: Lacks the nitro group, resulting in different chemical reactivity and applications.
6-Bromo-3,4-dihydro-2H-1,4-benzoxazine:
2-Methyl-3,4-dihydro-2H-1,4-benzoxazine: Contains a methyl group, affecting its steric and electronic properties.
Uniqueness
6-Nitro-3,4-dihydro-2H-1,4-benzoxazine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The nitro group can participate in reduction and substitution reactions, making this compound versatile for various synthetic and research applications .
Properties
IUPAC Name |
6-nitro-3,4-dihydro-2H-1,4-benzoxazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c11-10(12)6-1-2-8-7(5-6)9-3-4-13-8/h1-2,5,9H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZAJZBARYACGSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427671 | |
Record name | 6-nitro-3,4-dihydro-2H-1,4-benzoxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28226-22-4 | |
Record name | 6-Nitro-3,4-dihydro-2H-benzo[1,4]oxazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28226-22-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-nitro-3,4-dihydro-2H-1,4-benzoxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 28226-22-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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